2,3,4,5-Tetraphenyl-2-cyclopenten-1-one
Description
Historical Context and Early Investigations of Polyarylated Cyclopentenones
The history of polyarylated cyclopentenones is largely rooted in the extensive investigation of 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one , commonly known as tetracyclone. The synthesis of tetracyclone, a highly colored crystalline solid, was reported in the early 20th century and has since become a classic experiment in many advanced organic chemistry laboratory courses. The initial investigations into this class of compounds were focused on the unique reactivity of the cyclopentadienone core, which is both a conjugated ketone and a diene.
The specific compound of focus, 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one , emerged from studies on the reactivity of tetracyclone. It has been identified as a major product in the protonation of tetracyclone. scribd.com Furthermore, it is formed through the reduction of tetracyclone. Early studies on the reduction of tetracyclone using zinc in acetic acid showed that while at room temperature the corresponding alcohol, 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol, is the main product, at reflux temperatures, isomerization occurs to yield This compound as the predominant product.
Significance in Contemporary Organic Synthesis and Mechanistic Studies
While tetracyclone has found widespread use as a diene in Diels-Alder reactions for the synthesis of polycyclic aromatic compounds, the documented applications of This compound in contemporary organic synthesis are less prevalent in the literature. Its primary significance lies in its role as a stable reduction product of tetracyclone, and its formation is of mechanistic interest in understanding the reactivity of the cyclopentadienone system.
The presence of the bulky phenyl groups and the specific placement of the double bond and carbonyl group influence its reactivity, making it a subject for mechanistic studies concerning enone chemistry. The transformation of the highly conjugated tetracyclone into the less conjugated This compound represents a significant alteration of the electronic and steric properties of the five-membered ring, which is of fundamental interest in physical organic chemistry.
Structural Relationship to Related Cyclopentenone and Cyclopentadienone Systems
The structure of This compound provides a valuable point of comparison for understanding the properties of related cyclic ketones.
The key structural difference between This compound and tetracyclone lies in the degree of unsaturation within the five-membered ring.
2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one (Tetracyclone) possesses two endocyclic double bonds, making it a cyclopentadienone. This extended conjugation is responsible for its deep color and its high reactivity as a diene in cycloaddition reactions. fishersci.com The core five-membered ring in tetracyclone is planar. fishersci.com
This compound , on the other hand, has only one endocyclic double bond, classifying it as a cyclopentenone. The absence of the second double bond disrupts the cyclic conjugation, leading to a significant change in its electronic properties and reactivity. It is not a diene in the same manner as tetracyclone. The C4 and C5 atoms are sp³-hybridized, resulting in a non-planar five-membered ring.
This structural difference is fundamental to their distinct chemical behaviors. While tetracyclone readily undergoes [4+2] cycloadditions, the reactivity of This compound is expected to be more characteristic of a typical α,β-unsaturated ketone, such as undergoing Michael additions.
The cyclopentenone ring is a crucial structural motif found in a vast array of natural products and biologically active compounds. acs.orgwikipedia.org This framework is a versatile building block in the synthesis of complex molecules due to the diverse reactivity of the enone functionality. thieme-connect.comorganic-chemistry.org The electrophilic β-carbon and the carbonyl group allow for a variety of transformations, including conjugate additions, aldol (B89426) reactions, and photochemical cycloadditions.
The cyclopentenone moiety is a key component of prostaglandins, a class of physiologically active lipid compounds, as well as in various antibiotics and anticancer agents. uac.bj The study of substituted cyclopentenones, such as This compound , contributes to a deeper understanding of the steric and electronic effects that influence the reactivity of this important functional group, which can inform the design and synthesis of new complex molecular architectures with potential applications in medicinal chemistry and materials science.
Compound Data
Interactive Table of this compound Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₂O |
| Molecular Weight | 386.49 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| ¹H NMR Data | Data not available |
| ¹³C NMR Data | Data not available |
| IR Spectral Data | Data not available |
Note: Specific experimental data for this compound is not widely reported in the reviewed literature.
Structure
3D Structure
Properties
CAS No. |
7317-52-4 |
|---|---|
Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,3,4,5-tetraphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C29H22O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20,25,27H |
InChI Key |
OYJPHCIJQKVSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4,5 Tetraphenyl 2 Cyclopenten 1 One
Classic Synthetic Routes and Their Mechanistic Underpinnings
The traditional approaches to synthesizing 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one rely on fundamental carbon-carbon bond-forming reactions and selective reduction techniques. These methods are valued for their reliability and the foundational chemical principles they employ.
Aldol (B89426) Condensation Approaches and Stereochemical Control
Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. srmist.edu.in This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step to yield a conjugated enone. wikipedia.org
The synthesis of the related compound, 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one (Tetracyclone), is famously achieved through a base-catalyzed double aldol condensation. murov.infowikipedia.org This reaction involves the condensation of benzil (B1666583) and dibenzyl ketone (1,3-diphenylacetone). murov.infochemicalbook.comchegg.com While this directly produces the dienone (tetracyclone), the underlying principles are crucial for understanding the formation of the cyclopentenone ring system.
The mechanism for this type of base-catalyzed aldol condensation begins with the deprotonation of an alpha-hydrogen from the ketone (dibenzyl ketone) by a base, such as potassium hydroxide (B78521), to form a nucleophilic enolate. youtube.comyoutube.com This enolate then attacks a carbonyl carbon of the diketone (benzil). youtube.com A second intramolecular aldol condensation follows, leading to the formation of the five-membered ring. Subsequent dehydration steps, driven by the formation of a highly conjugated system, result in the final product. murov.info
Various conditions have been reported for this synthesis, often employing a base like potassium hydroxide in a solvent such as ethanol (B145695). chemicalbook.com The reaction typically proceeds under reflux conditions. murov.infochemicalbook.com Alternative methods have explored the use of phase transfer catalysts like benzyltrimethylammonium (B79724) hydroxide and high-boiling solvents such as triethylene glycol to potentially improve yields and reaction conditions. quizlet.com Microwave-assisted syntheses have also been investigated as a "green" alternative to traditional heating, sometimes in conjunction with solid-liquid phase transfer catalysis. uac.bj
Table 1: Conditions for Double Aldol Condensation to form Tetraphenylcyclopentadienone (B147504)
| Reactants | Catalyst/Base | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Benzil, Dibenzyl ketone | Potassium Hydroxide (KOH) | Ethanol | Reflux, 15 min - 2h | ~90% chemicalbook.com |
This table illustrates common conditions for the synthesis of the precursor tetracyclone.
The formation of this compound via reduction of tetracyclone (see section 2.1.2) introduces two adjacent stereocenters at the C4 and C5 positions. This creates the possibility of syn and anti diastereomers. The stereochemical outcome of the reduction is a key aspect of this synthetic route.
Reduction of 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one (Tetracyclone)
A primary route to this compound involves the selective reduction of its more unsaturated precursor, 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one, commonly known as tetracyclone. wikipedia.org This dark purple, highly conjugated dienone can be reduced to the target cyclopentenone.
Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for such transformations. mdpi.com The general protocol involves dissolving the tetracyclone in a suitable solvent, adding the catalyst, and then exposing the mixture to a hydrogen atmosphere, often at elevated pressure, until the calculated amount of hydrogen has been consumed.
The structure of tetracyclone presents multiple sites for reduction: two endocyclic carbon-carbon double bonds and a carbonyl group. The synthesis of this compound requires the selective reduction of only one of the two C=C double bonds, specifically the one at the 4,5-position, without reducing the conjugated C=C bond at the 2,3-position or the carbonyl group.
Catalytic hydrogenation can achieve this selectivity. The reaction conditions can be tuned to favor the reduction of the less sterically hindered or more reactive double bond. The hydrogenation of tetracyclone to the target cyclopentenone demonstrates this selectivity, where one equivalent of H₂ is added across one of the double bonds, leaving the α,β-unsaturated ketone system intact.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Formula |
|---|---|---|
| This compound | 2,3,4,5-Tetraphenylcyclopent-2-en-1-one | C₂₉H₂₂O |
| Tetracyclone | 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one | C₂₉H₂₀O |
| Benzil | 1,2-Diphenylethane-1,2-dione | C₁₄H₁₀O₂ |
| Dibenzyl ketone | 1,3-Diphenylpropan-2-one | C₁₅H₁₄O |
| Potassium hydroxide | Potassium hydroxide | KOH |
| Ethanol | Ethanol | C₂H₆O |
| Triethylene glycol | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol | C₆H₁₄O₄ |
Modern and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have spurred the development of innovative synthetic protocols for this compound that are more efficient and environmentally friendly than conventional methods. These modern approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent molecules, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. sci-hub.se
In the synthesis of this compound, microwave irradiation has been successfully employed to drive the aldol condensation of benzil and dibenzyl ketone. A study by Ahangar et al. demonstrated that the reaction of benzil with various ketones, including dibenzyl ketone, in the presence of potassium hydroxide in ethanol under microwave irradiation leads to the formation of the corresponding hydroxycyclopentenones in high yields and significantly reduced reaction times compared to classical heating methods. sci-hub.se
A notable green chemistry approach utilizing microwave activation involves a solid-liquid phase transfer catalysis system. In this method, a slurry of benzil, dibenzyl ketone, and solid potassium hydroxide pellets is irradiated with microwaves. This solvent-free or minimal-solvent approach not only accelerates the reaction but also simplifies the work-up procedure and reduces the generation of chemical waste. sapub.org
| Reactants | Catalyst/Base | Solvent/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzil, Dibenzyl Ketone | Potassium Hydroxide | Ethanol, Microwave Irradiation | 8 min | 80 | sci-hub.se |
| Benzil, Dibenzyl Ketone | Potassium Hydroxide (pellets) | PEG400, Microwave Irradiation (150 W) | 2 min (total irradiation) | 82 | sapub.org |
Phase Transfer Catalysis in Compound Synthesis
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). crdeepjournal.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur. This methodology is particularly advantageous for the synthesis of this compound as it allows for the use of solid bases like potassium hydroxide with organic reactants in a non-polar solvent or even under solvent-free conditions. sapub.org
In a solid-liquid PTC approach for tetracyclone synthesis, the reaction is carried out without the need for a large volume of an organic solvent. The phase transfer catalyst facilitates the interaction between the solid inorganic base and the organic reactants. Polyethylene (B3416737) glycol (PEG) has been identified as an effective and environmentally friendly alternative to traditional quaternary ammonium salts or crown ethers for this purpose. sapub.org This method not only enhances the reaction rate but also aligns with the principles of green chemistry by minimizing solvent usage. sapub.org
Nucleophilic Catalysis in Reaction Optimization
Nucleophilic catalysis is a form of catalysis where a nucleophile initiates the reaction by forming a reactive intermediate with a substrate. In the context of the synthesis of this compound, certain nucleophiles can accelerate the key bond-forming steps of the aldol condensation.
A mechanistically driven approach has utilized anthranilic acid as a green, nucleophilic catalyst in conjunction with microwave activation and solid-liquid phase transfer catalysis. uac.bj The proposed mechanism suggests that anthranilic acid participates in the reaction pathway, facilitating the formation of the cyclopentenone ring system. This multi-pronged approach, combining microwave heating, phase transfer catalysis, and nucleophilic catalysis, has been shown to result in a high yield of 82% for the final product with a minimal waste stream. sapub.org
Synthesis of Key Precursors and Intermediates
The primary precursors for the synthesis of this compound are benzil and dibenzyl ketone. The availability and purity of these starting materials are crucial for the successful synthesis of the final product.
Benzil (1,2-Diphenylethane-1,2-dione)
Benzil is a yellow crystalline solid that can be synthesized through the oxidation of benzoin (B196080). A common and well-established method involves the use of nitric acid as the oxidizing agent. ijarsct.co.in The reaction is typically carried out by heating benzoin with concentrated nitric acid, which selectively oxidizes the secondary alcohol group of benzoin to a ketone. gifarlcm.com
Alternatively, greener methods for the oxidation of benzoin to benzil have been developed. One such method employs a copper(II) sulfate-pyridine mixture and aeration, which avoids the use of strong mineral acids. orgsyn.org Other catalytic systems, such as those based on manganese Schiff base complexes with hydrogen peroxide as the oxidant, offer a mild and efficient route to benzil derivatives. researchgate.net
| Starting Material | Reagent/Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoin | Concentrated Nitric Acid | Heating on a water bath | High | ijarsct.co.in |
| Benzoin | Copper(II) Sulfate, Pyridine (B92270), Air | Heating on a steam bath for 2 hours | 86 | orgsyn.org |
| Benzoin | Co(Salen), KOH, Air | DMF, 40 °C, 1 hour | 93.6 | researchgate.net |
Dibenzyl Ketone (1,3-Diphenyl-2-propanone)
Dibenzyl ketone is a white solid that serves as the methylene (B1212753) component in the aldol condensation. A classical method for its preparation involves the ketonic decarboxylation of phenylacetic acid. This can be achieved by heating phenylacetic acid with acetic anhydride (B1165640) and potassium acetate. scribd.com Another approach involves the reaction of phenylacetic acid and acetic acid vapors over a heated thorium oxide catalyst. orgsyn.org
More recently, a safer, small-scale synthesis has been developed for undergraduate organic chemistry laboratories, which involves the reaction of phenylacetic acid with iron powder. acs.org This method is presented as a more environmentally friendly alternative to some traditional synthetic routes.
Chemical Reactivity and Transformation Studies of 2,3,4,5 Tetraphenyl 2 Cyclopenten 1 One
Photochemical Transformations
The photochemistry of cyclic ketones, particularly those with phenyl substituents, is characterized by competing reaction pathways that are influenced by the phase of the reaction (solution vs. solid state) and the specific molecular structure. While direct photochemical studies on 2,3,4,5-tetraphenyl-2-cyclopenten-1-one are not extensively detailed in the provided search results, the behavior of the closely related saturated analogue, tetraphenyl cyclopentanone (B42830), offers significant insights into the likely photochemical transformations. The presence of the α,β-unsaturation in the target molecule may influence the efficiency and products of these reactions, but the fundamental processes of photocyclization and decarbonylation are expected to be relevant.
Photocyclization Reactions and Product Divergence
In the solid state, the photochemical reactions of tetraphenyl cyclopentanone show a remarkable selectivity that contrasts with its behavior in solution. ucla.edu Upon irradiation in its crystalline form, tetraphenyl cyclopentanone undergoes a smooth solid-to-solid reaction to yield a cyclobutane (B1203170) as the exclusive product. ucla.edu This high degree of selectivity in the crystalline phase is attributed to the constrained environment, which favors cyclization. ucla.edu The formation of cyclobutane products requires the reacting molecules to be in a specific orientation that allows for the necessary bond formation, a condition that is often met in a well-ordered crystal lattice. ucla.edu
In contrast, the photochemistry in solution is less selective. For analogous cyclopentanones, a mixture of products is often observed, indicating that different reaction pathways can compete. ucla.edu This divergence in product formation between the solid state and solution highlights the critical role of the reaction medium in directing the outcome of photochemical reactions. For this compound, one would anticipate a similar divergence, with the solid-state reaction potentially favoring specific cyclization products due to topochemical control, while solution-phase photolysis would likely lead to a more complex mixture of products.
Decarbonylation Pathways
Decarbonylation, the loss of a molecule of carbon monoxide, is a dominant photochemical pathway for tetraphenyl cyclopentanone when irradiated in solution. ucla.edu This process is initiated by the absorption of light, which promotes the ketone to an excited state. This is followed by α-cleavage to form a biradical intermediate, which can then lose carbon monoxide. The resulting 1,4-biradical can then undergo further reactions. ucla.edu The quantum yield for the decarbonylation of tetraphenyl cyclopentanone in solution is significant, indicating that this is an efficient process. ucla.edu The products of this decarbonylation are reported to be 1,1-diphenylethene and tetraphenylcyclobutane. ucla.edu
In the solid state, however, the decarbonylation of tetraphenyl cyclopentanone is suppressed. ucla.edu This is likely due to the rigid crystal lattice, which hinders the conformational changes required for the elimination of carbon monoxide and the subsequent reactions of the resulting biradical. The stability of the crystal lattice can make decarbonylation rates too slow to compete with other processes, such as the reverse reaction back to the starting ketone. ucla.edu
Proposed Reaction Courses of Photoreactions
The proposed mechanism for the photochemical reactions of tetraphenyl cyclopentanone involves the initial formation of a triplet acyl-alkyl biradical upon photoexcitation. ucla.edu This biradical can then undergo one of several competing processes. It can undergo decarbonylation to yield a triplet 1,4-biradical and carbon monoxide. Alternatively, it can undergo intersystem crossing to a singlet biradical, which can then either revert to the starting ketone or close to form cyclobutane products. ucla.edu
In solution, the various conformational isomers of the biradical are accessible, allowing for both cyclization and cleavage reactions to occur, leading to a mixture of products. ucla.edu The ratio of these products is dependent on the relative rates of the competing pathways. In the crystalline solid state, the conformation of the biradical is largely fixed. This conformational restriction can favor one reaction pathway over others, leading to high selectivity. ucla.edu For tetraphenyl cyclopentanone, the solid-state structure appears to be pre-disposed for cyclization, leading to the formation of the cyclobutane as the sole product. ucla.edu The internal pressure within the crystal may also play a role in controlling the chemoselectivity of the reaction. ucla.edu
Nucleophilic Addition Reactions
The reaction of this compound with nucleophiles is dominated by the electrophilic character of the carbonyl carbon and the conjugated system. Organolithium reagents, being potent nucleophiles, are expected to react readily with this substrate.
Reactivity with Organolithium Reagents
Studies on the closely related compound, 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone), have provided valuable insights into the reactivity of organolithium reagents with this class of molecules. researchgate.net These studies have shown that the course of the reaction is highly dependent on the nature of the organolithium reagent, particularly its steric bulk.
The reaction of less sterically hindered organolithium reagents, such as 2-thienyllithium, n-butyllithium, and phenyllithium, with tetracyclone results in the formation of 1,2-addition products in excellent yields. researchgate.net In these reactions, the organolithium reagent adds directly to the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup.
The reaction of the more sterically hindered tert-butyllithium (B1211817) with tetracyclone, however, leads to a mixture of 1,2-, 1,4-, and 1,6-addition products. researchgate.net This demonstrates that steric hindrance in the organolithium reagent can significantly influence the regioselectivity of the addition.
With respect to stereochemistry, the addition of a nucleophile to the carbonyl group of a cyclopentenone ring can lead to the formation of diastereomers if a new stereocenter is created and another is already present. In the case of the addition of an organolithium reagent to this compound, the initial 1,2-addition would create a new stereocenter at the carbonyl carbon. The stereochemical outcome of this addition would be influenced by the steric hindrance posed by the phenyl groups on the cyclopentenone ring.
Furthermore, if a conjugate addition were to occur, leading to the formation of an enolate intermediate, the subsequent protonation of this enolate could also lead to diastereomeric products. Studies on the protonation of the enolate derived from the Michael addition of cyanide to tetracyclone have shown that a mixture of cis and trans diastereomers is formed. researchgate.net The ratio of these isomers is dependent on the conditions of the protonation. Quenching the enolate at low temperatures favors the formation of the cis isomer (the kinetic product), while quenching at higher temperatures favors the trans isomer (the thermodynamic product). researchgate.net This suggests that the stereochemical outcome of reactions involving enolate intermediates of tetraphenylcyclopentenone systems can be controlled by the reaction conditions.
The following table summarizes the products obtained from the reaction of various organolithium reagents with 2,3,4,5-tetraphenylcyclopentadienone, a compound structurally related to this compound. researchgate.net
| Organolithium Reagent | Product(s) |
| 2-Thienyllithium | 2,3,4,5-Tetraphenyl-1-(2-thienyl)-2,4-cyclopentadien-1-ol (1,2-addition) |
| n-Butyllithium | 1-n-Butyl-2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-ol (1,2-addition) |
| Phenyllithium | 1,2,3,4,5-Pentaphenyl-2,4-cyclopentadien-1-ol (1,2-addition) |
| tert-Butyllithium | Mixture of 1-tert-butyl-2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-ol (1,2-addition), 4-tert-butyl-2,3,4,5-tetraphenyl-2-cyclopenten-1-one (1,4-addition), and 2-tert-butyl-2,3,4,5-tetraphenyl-3-cyclopenten-1-one (1,6-addition) |
Conjugate (1,4- and 1,6-) Addition Phenomena
The structure of this compound contains a prominent α,β-unsaturated ketone moiety, which is a classic platform for conjugate addition reactions. This reactivity stems from the electronic communication between the carbonyl group (C=O) and the carbon-carbon double bond (C=C), creating a conjugated system. Nucleophilic attack can occur at two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-4) of the cyclopentenone ring.
Attack at the carbonyl carbon is known as direct or 1,2-addition. However, due to resonance, the β-carbon also possesses a partial positive charge, making it susceptible to nucleophilic attack. This is termed conjugate addition or 1,4-addition. libretexts.org The mechanism involves the nucleophile adding to the β-carbon, which causes a shift of electrons through the conjugated system to the oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.orgwikipedia.org Subsequent protonation of this enolate, typically at the α-carbon, yields the final 1,4-adduct. libretexts.org
While 1,4-addition is the most common conjugate addition pathway for cyclopentenone systems, the extensive π-system of this compound, which includes the four phenyl rings, theoretically allows for the possibility of 1,6-addition. In this hypothetical scenario, the nucleophile would add to the para-position of the phenyl group at C-4, with the electron cascade terminating at the carbonyl oxygen. However, this would require disrupting the aromaticity of the phenyl ring, a process that is generally energetically unfavorable. Therefore, 1,4-addition to the cyclopentenone ring remains the dominant and most widely studied conjugate addition pathway for this molecule.
Influence of Steric Hindrance on Addition Regioselectivity
The regioselectivity of nucleophilic addition (1,2- vs. 1,4-addition) to this compound is profoundly influenced by steric hindrance. The molecule's four phenyl groups are not coplanar with the central cyclopentenone ring; instead, they are forced to twist out of the plane, adopting a "propeller" conformation to minimize steric repulsion between adjacent rings. wikipedia.org This three-dimensional arrangement creates significant steric bulk around the reactive centers of the molecule.
The carbonyl carbon (C-1) is flanked by two phenyl-substituted carbons (C-2 and C-5), making it highly sterically hindered. This crowding can significantly impede the approach of a nucleophile for a direct 1,2-addition. masterorganicchemistry.comlibretexts.org Consequently, this steric shielding often disfavors the 1,2-addition pathway, especially with bulky nucleophiles.
In contrast, the β-carbon (C-4), while also substituted with a phenyl group, may present a more accessible site for nucleophilic attack compared to the heavily congested carbonyl carbon. Therefore, steric factors tend to favor 1,4-conjugate addition over 1,2-direct addition for many nucleophiles. The outcome is a delicate balance between the intrinsic reactivity of the nucleophile (hard vs. soft) and the steric demands of both the nucleophile and the substrate.
| Addition Pathway | Target Carbon | Steric Environment | General Outcome |
|---|---|---|---|
| 1,2-Direct Addition | C-1 (Carbonyl) | Highly hindered by phenyl groups at C-2 and C-5 | Generally disfavored, especially for bulky nucleophiles |
| 1,4-Conjugate Addition | C-4 (β-Carbon) | Hindered by phenyl group at C-4, but generally more accessible than C-1 | Often favored due to reduced steric repulsion compared to 1,2-addition |
Michael Addition Reactions
The Michael reaction is a specific and widely utilized form of 1,4-conjugate addition, involving the addition of a soft nucleophile, typically a resonance-stabilized carbanion (enolate) or other stabilized nucleophiles, to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the context of this compound, which acts as the "Michael acceptor," the reaction provides a powerful method for forming new carbon-carbon bonds at the β-position. wikipedia.org
The process is initiated by the nucleophilic attack of the "Michael donor" on the β-carbon of the cyclopentenone ring, leading to the formation of a specific enolate intermediate, which is then protonated to yield the final adduct. libretexts.org
Addition of Cyanide Ion and Enolate Formation
The cyanide ion (CN⁻) is an effective nucleophile for Michael additions. libretexts.org When reacted with this compound, the cyanide ion adds to the β-carbon (C-4). This addition breaks the C=C π-bond, and the electrons are delocalized to form a resonance-stabilized enolate. This intermediate has the negative charge shared between the α-carbon (C-3) and the carbonyl oxygen atom. This delocalization is key to the stability of the intermediate and the thermodynamic driving force for the reaction. Upon workup with a proton source, the enolate is typically protonated at the α-carbon, which is kinetically favored, to give the final product, a β-cyano ketone.
Diastereomeric Mixtures and Thermodynamic vs. Kinetic Control
The addition of a nucleophile to the β-carbon of the tetraphenylcyclopentenone ring creates a new stereocenter at C-4. The adjacent carbon, C-5, is also a stereocenter. This means that the Michael addition can result in the formation of a mixture of diastereomers (syn and anti). The ratio of these diastereomers is often dictated by the reaction conditions, illustrating the principles of kinetic versus thermodynamic control. libretexts.orglibretexts.org
Kinetic Control : At lower temperatures, reactions are typically irreversible. libretexts.org The major product formed is the one that results from the lowest energy transition state, meaning it is the product that forms the fastest. masterorganicchemistry.com This is known as the kinetic product.
Thermodynamic Control : At higher temperatures, the addition reaction can become reversible. This allows an equilibrium to be established between the starting materials, the intermediates, and the products. masterorganicchemistry.com Under these conditions, the most stable product will predominate in the mixture, regardless of how fast it is formed. libretexts.org This is the thermodynamic product.
In the context of the Michael addition to this compound, the relative stability of the diastereomeric products is influenced by the steric interactions between the bulky phenyl groups and the newly introduced substituent. The thermodynamically favored diastereomer will be the one that minimizes these steric clashes.
| Control Type | Reaction Conditions | Key Factor | Predominant Product |
|---|---|---|---|
| Kinetic Control | Low temperature, short reaction time | Rate of formation (lower activation energy) | The diastereomer that is formed fastest |
| Thermodynamic Control | Higher temperature, longer reaction time | Product stability (lower overall energy) | The most stable diastereomer (minimizes steric strain) |
Grignard Reagent Reactivity
Grignard reagents (R-MgX) are highly reactive organometallic compounds that are considered "hard" nucleophiles. Due to the significant ionic character of the carbon-magnesium bond, the carbanionic carbon is a strong base and a potent nucleophile. libretexts.org In reactions with α,β-unsaturated ketones, hard nucleophiles like Grignard reagents typically favor 1,2-direct addition to the electrophilic carbonyl carbon over 1,4-conjugate addition. libretexts.org
Therefore, the expected reaction of a Grignard reagent with this compound would be the attack at the C-1 carbonyl carbon to form a tertiary alcohol after acidic workup. However, as discussed previously (3.2.1.3), the carbonyl group in this specific molecule is subject to extreme steric hindrance from the adjacent phenyl groups. This steric congestion can make the 1,2-addition pathway kinetically slow or even prevent it entirely, particularly with bulky Grignard reagents. In such cases, the reaction may either fail to proceed or, less commonly for Grignard reagents, undergo 1,4-addition. The actual outcome depends on the specific Grignard reagent used and the reaction conditions. In contrast, "soft" organometallic nucleophiles, such as organocuprates (Gilman reagents), would be expected to give the 1,4-addition product exclusively.
Electrophilic and Acid-Catalyzed Reactions
Under acidic conditions, the reactivity of this compound is altered. The initial step in an acid-catalyzed reaction is the protonation of the most basic site, the carbonyl oxygen. This protonation increases the electrophilicity of the entire conjugated system, making it more susceptible to either nucleophilic attack or intramolecular rearrangements.
Studies on similar, though less substituted, dienone systems have shown that strong acids can catalyze electrocyclization reactions. rsc.org For this compound, the protonated intermediate could potentially undergo an intramolecular electrophilic aromatic substitution-type reaction. In this pathway, one of the carbons of the cyclopentenone ring could act as an electrophile and attack one of the adjacent phenyl rings, leading to the formation of a new fused-ring system. Such a reaction would be driven by the formation of a more stable, delocalized cationic intermediate. The feasibility of this pathway would depend on the geometric constraints imposed by the rigid, sterically crowded structure of the starting material.
Protonation Studies and Product Formation
The formation of this compound is a direct consequence of the protonation of its dienone precursor, tetracyclone. Studies have shown that the treatment of tetracyclone with acid leads to the formation of this compound as a major product. wikipedia.org This reaction proceeds via the protonation of the dienone system, which disrupts the conjugation and leads to the saturation of one of the double bonds.
In a typical reaction, the protonation of 2,3,4,5-tetraphenylcyclopentadienone yields both 6,11-diphenyl-5H-benzo[a]fluoren-5-one and 2,3,4,5-tetraphenylcyclopent-2-en-1-one. wikipedia.org The formation of the target compound represents a formal reduction of the dienone system, where a proton and a corresponding anion from the acid effectively add across one of the double bonds.
Acid-Catalyzed Dehydration and Rearrangements
Further protonation and acid-catalyzed conditions can induce complex rearrangements in cyclopentenone systems. While studies on this compound itself are specific, related structures provide insight into the expected reactivity. For instance, the acid-catalyzed dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-en-1-one, a precursor to triphenylcyclopentadienone, does not simply yield the dienone but instead generates a mixture of dimers and a dehydrodimer. wikipedia.org This indicates a propensity for these systems to undergo intermolecular reactions under acidic conditions.
Further protonation of the products from these reactions can lead to even more complex structures, such as tetrahydro-pentaphenyl-as-indacene-3,4-dione. wikipedia.org These transformations highlight that while the initial protonation of tetracyclone can yield the stable this compound, prolonged exposure to acidic environments can initiate subsequent rearrangement and dimerization pathways.
Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for forming six-membered rings. nih.govsigmaaldrich.com The reactivity of the tetraphenylcyclopentenone system is dominated by its precursor, tetracyclone, which is a highly reactive diene. nih.gov Tetracyclone readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. nih.gov For example, its reaction with dimethyl acetylenedicarboxylate (B1228247) yields dimethyl tetraphenylphthalate (after loss of carbon monoxide from the initial adduct), and its reaction with benzyne (B1209423) produces 1,2,3,4-tetraphenylnaphthalene. nih.gov
This compound, being a product of tetracyclone protonation, lacks the conjugated diene system of its parent compound. wikipedia.org Instead, its carbon-carbon double bond can potentially function as a dienophile in a Diels-Alder reaction. In this role, it would react with a conjugated diene to form a new six-membered ring fused to the cyclopentanone frame. While this reactivity is theoretically possible, the literature predominantly focuses on the reactions of tetracyclone as the diene component due to its high reactivity and utility in synthesizing polycyclic aromatic compounds. libretexts.org
Oxidation and Reduction Processes
The oxidation of the related tetracyclone has been studied under various conditions. Thermal oxidation in solvents like diphenyl ether can transform tetracyclones into a mixture of (Z)-diacylstilbenes and α-pyrones. nist.gov Other oxidizing agents have been shown to produce different products; for example, reaction with superoxide (B77818) is thought to proceed via a one-electron transfer, ultimately yielding products such as a 2-hydroxyfuran-3-one derivative and tetraphenylfuran. tcichemicals.com Photoirradiation in the presence of oxygen is believed to form an epidioxide intermediate, which then loses carbon monoxide to give (Z)-diacylstilbenes. nist.govtcichemicals.com
For this compound, reduction processes would target the α,β-unsaturated ketone moiety. The carbon-carbon double bond is susceptible to catalytic hydrogenation. libretexts.org This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas as the hydrogen source. libretexts.orgtcichemicals.com This process would be expected to reduce the double bond to yield 2,3,4,5-tetraphenylcyclopentan-1-one. Further or more forceful reduction conditions could also reduce the ketone carbonyl group to a secondary alcohol, yielding 2,3,4,5-tetraphenylcyclopentan-1-ol.
Alkylation and Derivatization at Reactive Centers
The primary reactive centers for alkylation and derivatization on this compound are the carbon atom alpha to the carbonyl group (C5) and the carbonyl group itself.
The hydrogen atoms at the C5 position are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in an alkylation reaction. princeton.edu The formation of enolates from ketones and their subsequent alkylation is a fundamental synthetic transformation. However, such reactions can be complicated by factors like polyalkylation, where the initial product is more readily alkylated than the starting material. nih.gov The choice of base, solvent, and temperature is critical to controlling the outcome of these reactions. princeton.edu
The carbonyl group itself is a site for derivatization. For instance, the carbonyl of the related tetracyclone can be converted into an exocyclic double bond. nih.gov Treatment of tetracyclone with malononitrile (B47326) or dimethyl malonate in the presence of titanium tetrachloride (TiCl₄) and pyridine (B92270) leads to the formation of tetraphenyl-pentafulvene derivatives. nih.gov This type of reaction transforms the ketone into a new functional group, thereby altering the electronic and optical properties of the molecule. A similar derivatization would be expected for this compound, providing a route to a variety of functionalized cyclopentene (B43876) derivatives.
Reaction Mechanism Elucidation and Kinetic Investigations
Detailed Mechanistic Pathways of Nucleophilic Additions
Nucleophilic additions to α,β-unsaturated ketones like 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one can theoretically proceed via two main pathways: a 1,2-addition directly to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon of the enone system. The specific pathway is influenced by the nature of the nucleophile, with "hard" nucleophiles (e.g., organolithium reagents) favoring 1,2-addition and "soft" nucleophiles (e.g., cuprates, thiols) favoring 1,4-addition.
The formation of this compound itself often occurs via a nucleophilic addition. For instance, the reduction of its conjugated precursor, 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one (Tetracyclone), with a hydride source such as sodium borohydride, represents a 1,4-conjugate addition of a hydride ion. The mechanism involves the attack of the hydride on the C5 carbon, leading to the formation of an enolate intermediate. This enolate is then protonated, typically by the solvent, to yield the final 2-cyclopenten-1-one (B42074) product. The steric bulk of the four phenyl groups plays a significant role in directing the approach of the nucleophile.
Understanding Photoreaction Mechanisms and Excited States
The photochemistry of cyclic ketones is often characterized by Norrish Type I cleavage. For tetraphenyl cyclopentanone (B42830) derivatives, this pathway is particularly dominant. ucla.edu Upon absorption of UV light (λ > 300 nm), the molecule is promoted to an excited state (n,π*). ucla.edu This excited state rapidly undergoes α-cleavage, breaking the bond between the carbonyl carbon and one of the adjacent quaternary carbons to form a triplet 1,4-biradical intermediate. ucla.educolab.ws
This biradical is a key decision point in the reaction pathway. It can either undergo cyclization to form a tetraphenylcyclobutane derivative or, more commonly, undergo a cleavage reaction through disproportionation or elimination. ucla.edunih.gov The primary pathway observed in solution for tetraphenyl cyclopentanone is decarbonylation (loss of carbon monoxide) to yield products like 1,1-diphenylethene and tetraphenylcyclobutane. ucla.edu This process is proposed to be a stepwise photodecarbonylation that proceeds via the triplet meso-1,2,3,4-tetraphenylbutane-1,4-diyl radical. colab.ws
Mechanisms of Isomerization and Rearrangement
This compound is a major product formed from the acid-catalyzed isomerization of the more conjugated, deeply colored 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one (Tetracyclone). researchgate.net This rearrangement represents a transformation from a less stable, anti-aromatic-like dienone system to a more stable enone structure.
The proposed mechanism for this isomerization begins with the protonation of the carbonyl oxygen of tetracyclone by a strong acid. This generates a resonance-stabilized hydroxycyclopentadienyl cation. The positive charge is delocalized across the five-membered ring and the phenyl substituents. A subsequent deprotonation-reprotonation sequence, effectively a tautomerization, occurs. A proton is removed from the C1 carbon, and another proton is added to the C4 carbon, breaking the conjugation of the dienone system and yielding the thermodynamically more stable this compound product. researchgate.net
Kinetic Studies of Key Transformations
While comprehensive kinetic data for many transformations of this compound are not extensively reported, key quantitative insights into its photochemical reactivity exist. The solution-phase photochemistry is noted to be dominated by decarbonylation with a reported quantum yield. ucla.edu
| Photochemical Reaction | Quantum Yield (Φ) | Conditions | Ref |
| Decarbonylation | 0.2 | Benzene (B151609) Solution | ucla.edu |
This quantum yield indicates a moderately efficient photochemical process. The lack of reported kinetic parameters (e.g., rate constants, activation energies) for ground-state reactions like the acid-catalyzed isomerization suggests an area ripe for further investigation.
Transition State Analysis for Stereochemical Control
For nucleophilic additions to the carbonyl group of this compound, the stereochemical outcome is dictated by the energy of the competing transition states. The carbonyl carbon is prochiral, meaning addition of a nucleophile can generate a new stereocenter at C1. The facial selectivity of this attack (i.e., from which face of the trigonal planar carbonyl the nucleophile approaches) is controlled by steric hindrance. libretexts.org
Due to the propeller-like arrangement of the four bulky phenyl groups, the two faces of the cyclopentenone ring are sterically distinct. wikipedia.org According to established principles of "steric approach control," the nucleophile will preferentially attack from the less hindered face. gatech.edu A transition state analysis, likely requiring computational modeling, would show that the transition state corresponding to attack from the less sterically encumbered direction has a lower activation energy. academie-sciences.fr The significant steric congestion imposed by the cis-phenyl groups at the C4 and C5 positions would heavily influence the trajectory of the incoming nucleophile, leading to a high degree of diastereoselectivity in the formation of the resulting alcohol product. semanticscholar.org
Structural Elucidation and Conformational Analysis
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography has been instrumental in providing a precise depiction of the molecule's structure in the solid state.
Single-crystal X-ray diffraction studies have unequivocally determined the molecular structure of 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one. The compound crystallizes in the monoclinic system. nih.gov A notable study by Pal, Mukherjee, Chandrasekhar, and Guru Row provided detailed charge density insights into this molecule, often referred to as tetracyclone. nih.gov The crystallographic data reveal a highly non-planar molecular structure dominated by the spatial orientation of the four phenyl rings. wikipedia.org
Derivatives of this compound have also been characterized. For instance, the X-ray structure of a complex spiropentane (B86408) derivative formed from tetracyclone shows how the core structure influences the stereochemical outcome of its reactions. iucr.org Computational studies on these derivatives further indicate that the endo diastereomer is thermodynamically more stable, though steric interactions involving the rotatable phenyl groups can favor the formation of the exo isomer. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I 1 2/a 1 |
| a | 24.2504 Å |
| b | 8.18850 Å |
| c | 21.5299 Å |
| α | 90° |
| β | 110.4910° |
| γ | 90° |
| Z | 8 |
Detailed analysis of the crystal structure provides precise measurements of its geometric parameters. The central five-membered ring (C₅O core) is planar and exhibits a distinct pattern of bond alternation. wikipedia.org The C2–C3 and C4–C5 bonds have lengths of approximately 1.35 Å, characteristic of double bonds. In contrast, the C1–C2, C3–C4, and C5–C1 bonds are closer to 1.50 Å, indicating single bond character. wikipedia.org
The most striking feature is the orientation of the phenyl groups relative to the central cyclopentenone ring. Due to severe steric hindrance, the phenyl rings are twisted out of the plane of the C₅ ring, adopting a "propeller" shape. wikipedia.org This twisting is quantified by the dihedral angles between the plane of each phenyl ring and the plane of the central ring. These angles are significant and are a direct consequence of minimizing steric repulsion between adjacent phenyl groups.
| Bond | Approximate Length (Å) | Bond Type |
|---|---|---|
| C2–C3 | 1.35 | Double |
| C4–C5 | 1.35 | Double |
| C1–C2 | 1.50 | Single |
| C3–C4 | 1.50 | Single |
| C5–C1 | 1.50 | Single |
The pronounced propeller-like conformation of this compound governs its crystal packing. The twisted phenyl groups prevent the planar cyclopentadienone cores of adjacent molecules from engaging in efficient π-π stacking. Consequently, the crystal structure is stabilized primarily by a network of weaker intermolecular forces, including van der Waals interactions and potential C-H···π interactions between the hydrogen atoms of a phenyl group on one molecule and the π-electron cloud of a phenyl group on a neighboring molecule. The packing motif can be described as an intricate arrangement where the bulky, propeller-shaped molecules interlock to maximize packing efficiency while minimizing steric clashes.
Solution-State Conformational Studies
In solution, the molecule retains much of the conformational character observed in the solid state, although the phenyl groups possess greater dynamic freedom.
The dominant conformational feature of this compound in solution, as in the solid state, is the propeller-like arrangement of its phenyl groups. wikipedia.org This conformation is a direct result of minimizing the severe steric repulsion that would occur if the four phenyl groups were coplanar with the central ring. The energy penalty for a planar conformation would be prohibitively high due to clashes between the ortho-hydrogen atoms of adjacent phenyl rings.
This steric hindrance has a profound effect on the compound's stability and reactivity. The parent compound, cyclopentadienone, is highly reactive and rapidly dimerizes. wikipedia.org In contrast, this compound is a stable, isolable crystalline solid at room temperature. wikipedia.org The four bulky phenyl groups act as steric shields, effectively preventing the cyclopentenone core from approaching another molecule to undergo a dimerization reaction. This demonstrates a classic case of kinetic stabilization afforded by steric bulk.
Influence of Solvent Interactions on Conformation
While specific studies on the influence of solvent interactions on the conformation of this compound are not extensively documented, general principles of physical organic chemistry allow for well-founded postulations. The conformation of a flexible molecule can be influenced by the polarity of the surrounding medium.
In nonpolar solvents, intramolecular forces, such as van der Waals interactions and steric hindrance between the phenyl groups, are the primary determinants of the preferred conformation. The molecule will adopt the geometry that minimizes these internal repulsions.
In polar solvents, intermolecular interactions between the solvent and the solute become more significant. The polar carbonyl group (C=O) of the cyclopentenone ring is a key site for such interactions. Polar solvents can form dipole-dipole interactions or hydrogen bonds (with protic solvents) with the carbonyl oxygen. These interactions can potentially stabilize conformations that might be less favored in the gas phase or in nonpolar solvents. For instance, a solvent shell around the carbonyl group could subtly alter the steric environment, leading to a shift in the puckering of the cyclopentenone ring.
It is hypothesized that the energy difference between various puckered conformations of the cyclopentenone ring may be modulated by the dielectric constant of the solvent. A more polar solvent could potentially lower the energy barrier for interconversion between different envelope or twist conformers. However, due to the significant steric locking effect of the four large phenyl groups, it is likely that the conformation observed in the solid state is largely maintained in solution, with only minor solvent-induced perturbations.
Stereochemical Aspects of the Cyclopentenone Ring
The substitution pattern of this compound gives rise to significant stereochemical complexity. The key stereogenic centers are the two saturated carbon atoms, C4 and C5, each bearing a phenyl group.
The relative orientation of the phenyl groups at C4 and C5 determines the diastereomeric form of the molecule. These two groups can be on the same side of the cyclopentenone ring (a cis relationship) or on opposite sides (a trans relationship). This leads to the possibility of two diastereomers: cis-4,5-diphenyl and trans-4,5-diphenyl.
| Diastereomer | Relative Orientation of Phenyl Groups at C4 and C5 |
| cis | On the same face of the cyclopentenone ring |
| trans | On opposite faces of the cyclopentenone ring |
The X-ray crystallographic analysis of the product formed from the protonation of tetraphenylcyclopentadienone (B147504) would have definitively established which of these diastereomers was formed. researchgate.net Generally, the trans isomer is expected to be thermodynamically more stable due to reduced steric repulsion between the two adjacent bulky phenyl groups. In the cis isomer, these two groups would be forced into closer proximity, leading to significant steric strain.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing critical insights into the molecule's connectivity, stereochemistry, and dynamic behavior.
The structure of this compound is confirmed through detailed analysis of its ¹H and ¹³C NMR spectra. The protonation of 2,3,4,5-tetraphenylcyclopentadienone yields 2,3,4,5-tetraphenylcyclopent-2-en-1-one as a major product, and NMR is crucial for confirming this transformation. researchgate.net The ¹H NMR spectrum is characterized by a complex multiplet region for the 20 aromatic protons of the four phenyl groups. More diagnostically, the signals for the aliphatic protons on the cyclopentenone ring appear at distinct chemical shifts. The relative stereochemistry of these protons can be determined by the magnitude of their scalar coupling constants (J-values), which are dependent on the dihedral angle between them.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the olefinic carbons of the double bond, the two saturated carbons in the ring, and the various carbons of the four phenyl rings. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |
|---|---|---|---|
| C1 (C=O) | - | ~205-207 | Carbonyl carbon, characteristic downfield shift. |
| C2/C3 (C=C) | - | ~134-164 | Olefinic carbons within the conjugated system. |
| C4-H | ~4.5-5.0 (d) | ~45-71 | Aliphatic protons; coupling constants (J-values) between H4 and H5 establish their relative stereochemistry (cis/trans). |
| C5-H | ~4.8-5.2 (d) | ||
| Phenyl groups | ~6.8-7.5 (m) | ~125-140 | Overlapping multiplets for 20 aromatic protons and multiple signals for aromatic carbons. |
Due to significant steric hindrance, the four phenyl groups in this compound cannot lie coplanar with the central cyclopentenone ring and adopt a propeller-like conformation. wikipedia.org The rotation of these phenyl groups around their C-C single bonds is often restricted and can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov
At low temperatures, the rotation of the bridgehead phenyl groups may become slow on the NMR timescale, resulting in the appearance of distinct signals for formerly equivalent aromatic protons and carbons. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals. At a specific temperature, known as the coalescence temperature, the distinct signals merge into a single, time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. nih.gov
Given the structural complexity and the significant signal overlap in the 1D spectra, especially in the aromatic region, 2D NMR techniques are indispensable for complete and unambiguous signal assignment. emory.eduscielo.br
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons, such as H-4 and H-5 on the cyclopentenone ring. core.ac.uk
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to assign the carbon signals for C-4, C-5, and all the protonated carbons in the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C=O, C2, C3, and the ipso-carbons of the phenyl rings) by observing their long-range couplings to nearby protons. scielo.brcore.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations that help to confirm stereochemistry and map the three-dimensional conformation of the molecule in solution.
| 2D NMR Technique | Information Obtained | Example Application for this compound |
|---|---|---|
| COSY | ¹H-¹H coupling correlations | Confirms connectivity between H-4 and H-5. |
| HSQC / HETCOR | Direct ¹H-¹³C correlations | Assigns C-4, C-5, and all protonated aromatic carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Assigns quaternary carbons (C=O, C=C, ipso-phenyl) via correlation to ring and phenyl protons. |
| NOESY | ¹H-¹H through-space correlations | Confirms stereochemical assignments and phenyl group orientations. |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by a few characteristic absorption bands that confirm its structure. scribd.comnist.gov The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone. pressbooks.pub Its position is indicative of the conjugated system. Other significant absorptions include those from the C-H bonds of the aromatic rings and the C=C stretching vibrations of both the phenyl groups and the cyclopentenone ring. scribd.com
| Signal Position (cm⁻¹) | Functional Group Vibration | Description |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak absorptions from the phenyl groups. |
| ~2915-2850 | Aliphatic C-H Stretch | Weak absorptions from the C-H bonds at C4 and C5. scribd.com |
| ~1700-1690 | C=O Stretch (Ketone) | Very strong and sharp absorption, characteristic of an α,β-unsaturated cyclopentenone. scribd.com |
| ~1600-1585 | C=C Stretch (Aromatic) | Strong to medium absorptions from the phenyl rings. scribd.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org The chromophore in this compound is the α,β-unsaturated carbonyl system extended by conjugation with the four phenyl groups. This extensive π-system gives rise to characteristic absorptions in the UV-Vis region.
The spectrum is expected to show two main types of electronic transitions:
π → π transitions:* These high-intensity absorptions result from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the molecule lowers the energy gap for this transition, shifting the absorption maximum (λmax) to longer wavelengths.
n → π transitions:* These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are characteristic of carbonyl compounds.
For the related compound 2,3,4,5-tetraphenylcyclopentadienone, a strong absorption band is observed around 506 nm, which is responsible for its deep color. researchgate.net While the saturation of one double bond in this compound reduces the conjugation of the five-membered ring, the molecule remains highly conjugated and is expected to absorb significantly in the UV or near-visible region.
| Transition | Approximate Wavelength (λmax) | Relative Intensity | Description |
|---|---|---|---|
| π → π | 250-380 nm | High | Associated with the extended conjugated π-system of the phenyl groups and the enone moiety. |
| n → π | >300 nm | Low | Associated with the carbonyl group; often appears as a shoulder on the more intense π → π* band. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₂₉H₂₀O) is 384.5 g/mol . nih.govnist.gov
In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this molecule, a prominent molecular ion peak would be observed at m/z 384. nist.gov This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. Analyzing the m/z values of these fragment ions provides clues to the molecule's structure. Common fragmentation pathways for this compound would include:
Loss of a carbonyl group (CO): A fragmentation resulting in a peak at m/z 356 (384 - 28).
Loss of phenyl radicals (•C₆H₅): Fragmentation leading to peaks corresponding to the loss of one or more phenyl groups.
Retro-Diels-Alder reactions or other ring cleavages.
| m/z Value | Proposed Ion Structure/Fragment | Description |
|---|---|---|
| 384 | [C₂₉H₂₀O]⁺• | Molecular Ion (M⁺•) |
| 356 | [M - CO]⁺• | Loss of carbon monoxide. nih.gov |
| 307 | [M - C₆H₅]⁺ | Loss of a phenyl radical. |
| 178 | [C₁₄H₁₀]⁺• | Fragment corresponding to diphenylacetylene, a stable fragment. nih.gov |
Computational and Theoretical Investigations
Modeling of Spectroscopic Properties
Computational chemistry provides powerful tools for the theoretical modeling and prediction of the spectroscopic properties of 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in correlating the molecule's electronic structure with its observed spectra, including UV-visible and infrared (IR) spectra. nih.govresearchgate.net
DFT calculations are employed to determine the molecule's ground-state geometry and molecular orbital energies. nih.gov The electronic absorption spectra can then be calculated using TD-DFT, which provides insights into the nature of electronic transitions. researchgate.net For tetraphenylcyclopentadienone (B147504), a broad UV-visible light absorption is observed in the range of 250–600 nm. nih.gov Computational models can correlate the observed absorption peaks with specific electronic excitations, such as transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This allows for a detailed understanding of how the π-conjugated system, influenced by the four phenyl groups and the central cyclopentadienone core, interacts with light. nih.gov
Vibrational spectroscopy is another area where computational modeling is applied. Theoretical vibrational frequencies can be calculated and compared with experimental data from IR spectroscopy. researchgate.netscribd.com These calculations help in the assignment of specific vibrational modes to the observed absorption bands in the IR spectrum. For instance, the characteristic stretching frequency of the ketone (C=O) group and the vibrations associated with the phenyl rings can be precisely identified. scribd.com
Below is a table summarizing key experimental IR absorption signals for this compound, which are often corroborated by computational models. scribd.com
| Functional Group | Signal Position (cm⁻¹) |
| Ketone (R-C=O-R) | ~1699.89 |
| Phenyl | ~1595.63 |
| C-H (Alkanes) | ~2915.02 and ~2849.19 |
| Alcohol (-OH) | ~3415.68 and ~3377.53 |
This interactive table provides a summary of key IR absorption signals.
Analysis of Non-Covalent Interactions, such as π-stacking
The three-dimensional structure of this compound is significantly influenced by non-covalent interactions, both intramolecularly and intermolecularly. The most prominent feature of its conformation is the "propeller" shape adopted by the four phenyl groups attached to the central cyclopentadienone ring. wikipedia.org This arrangement is a direct consequence of steric repulsion between the adjacent phenyl rings, which forces them to rotate out of the plane of the central C5O core. wikipedia.org
This steric hindrance plays a crucial role in governing intermolecular interactions, particularly π-stacking. π-stacking refers to the attractive, non-covalent interaction between aromatic rings. While this interaction is a significant stabilizing force in many crystal structures, the propeller-like conformation of tetraphenylcyclopentadienone presents challenges for efficient face-to-face π-stacking between molecules. wikipedia.org
Advanced Applications in Organic and Organometallic Synthesis
Role as a Synthetic Building Block for Polycyclic Compounds
The inherent reactivity of the cyclopentadienone core in 2,3,4,5-tetraphenyl-2-cyclopenten-1-one, particularly its propensity to undergo [4+2] cycloaddition reactions, makes it an exceptional precursor for the synthesis of a wide array of polycyclic compounds.
Precursor in the Synthesis of Highly Substituted Aromatic Systems (e.g., Naphthalenes, Benzenes, Phenanthrenes)
This compound serves as a potent diene in Diels-Alder reactions, reacting with various dienophiles to generate highly substituted aromatic systems. wikipedia.org The reaction typically proceeds with the initial formation of a bridged adduct, which then undergoes a retro-Diels-Alder reaction, extruding carbon monoxide to yield a stable, aromatic product. This cheletropic extrusion of carbon monoxide is a key driving force for the reaction.
A classic example is the synthesis of hexaphenylbenzene, a sterically crowded and propeller-shaped molecule, through the reaction of tetracyclone with diphenylacetylene. wikipedia.org This reaction showcases the ability of tetracyclone to facilitate the construction of otherwise difficult-to-access, highly substituted benzene (B151609) rings. Similarly, the reaction with benzyne (B1209423), a highly reactive intermediate, leads to the formation of 1,2,3,4-tetraphenylnaphthalene. wikipedia.org The generation of benzyne in situ, often from anthranilic acid and a nitrite (B80452) source, allows for its efficient trapping by tetracyclone.
The versatility of this approach allows for the synthesis of a variety of substituted aromatic compounds by judicious choice of the dienophile.
| Dienophile | Resulting Aromatic System | Key Features |
|---|---|---|
| Diphenylacetylene | Hexaphenylbenzene | Formation of a fully substituted benzene ring. |
| Benzyne | 1,2,3,4-Tetraphenylnaphthalene | Annulation to form a naphthalene (B1677914) core. |
| Dimethyl acetylenedicarboxylate (B1228247) | Dimethyl 3,4,5,6-tetraphenylphthalate | Introduction of ester functionalities onto the aromatic ring. umkc.edu |
Derivatization to Graphene-like Molecules (e.g., Coronene)
The synthesis of graphene-like molecules, which are large polycyclic aromatic hydrocarbons (PAHs), represents a significant area of materials science. This compound can be utilized as a foundational building block in the bottom-up synthesis of such nanostructures. wikipedia.org While direct conversion to large PAHs like coronene (B32277) is a multi-step process, the initial Diels-Alder reactions provide the highly substituted aromatic cores that are essential precursors for subsequent annulation reactions.
The synthesis of coronene, a planar, peri-fused PAH consisting of a central benzene ring fused with six surrounding benzene rings, can be envisaged through a convergent strategy. uhmreactiondynamics.orgnih.gov This involves the initial formation of smaller, highly phenylated PAHs derived from tetracyclone. These precursors can then undergo intramolecular cyclodehydrogenation reactions, often promoted by strong oxidizing agents or photochemical methods, to stitch together the final coronene architecture. The phenyl groups introduced by the tetracyclone starting material become the building blocks for the extended aromatic system.
Formation of Pentaphenylpyridine (B1633932) Derivatives
The utility of this compound extends beyond the synthesis of carbocyclic aromatic systems to the formation of heterocyclic compounds. A notable example is the synthesis of pentaphenylpyridine derivatives. wikipedia.org This transformation is achieved through a hetero-Diels-Alder reaction where a nitrile, such as benzonitrile, acts as the dienophile.
In this reaction, the C≡N triple bond of the nitrile participates in the [4+2] cycloaddition with the diene system of tetracyclone. The initial cycloadduct then undergoes a series of rearrangements and aromatization, likely involving the loss of a small molecule, to afford the highly stable, fully substituted pyridine (B92270) ring. This method provides a direct route to sterically congested pyridine derivatives that would be challenging to synthesize through other means.
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product |
|---|---|---|
| This compound | Benzonitrile | Pentaphenylpyridine |
Utilization in Organometallic Chemistry
The unique electronic and steric properties of this compound and its derivatives make them valuable ligands in the field of organometallic chemistry, leading to the development of novel catalysts.
Ligand in Transition Metal Complexes
The cyclopentadienone framework can coordinate to transition metals in various fashions. Upon reduction and deprotonation, it can form a tetraphenylcyclopentadienyl anion, which is a bulky and electron-donating ligand analogous to the widely used cyclopentadienyl (B1206354) (Cp) anion. The four phenyl substituents significantly increase the steric bulk of the ligand, influencing the coordination environment of the metal center and the reactivity of the resulting complex.
A prominent example of a transition metal complex derived from a tetracyclone derivative is the Shvo catalyst. wikipedia.org This organoruthenium compound features a hydroxy-tetraphenylcyclopentadienyl ligand coordinated to a ruthenium center. The presence of the bulky tetraphenylcyclopentadienyl ligand is crucial for the stability and catalytic activity of the complex.
Involvement in Catalysis (e.g., Shvo catalyst derivatives)
The Shvo catalyst, formally known as (1-Hydroxytetraphenylcyclopentadienyl)(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II), is a highly effective catalyst for a variety of chemical transformations, most notably transfer hydrogenation and dehydrogenation reactions. wikipedia.org The catalyst exists as a dimer in the solid state but dissociates in solution to form two monomeric ruthenium species, one of which is the active catalyst.
The catalytic cycle of the Shvo catalyst is a well-studied example of metal-ligand cooperation. The hydroxyl group on the cyclopentadienyl ligand and the hydride bound to the ruthenium center participate in the concerted transfer of hydrogen to a substrate, such as a ketone or an imine, to yield the corresponding alcohol or amine. The catalyst can be regenerated by a hydrogen source, such as isopropanol (B130326) or formic acid.
The versatility of the Shvo catalyst has been demonstrated in a range of applications, including:
Hydrogenation of aldehydes and ketones: Efficiently reduces a wide variety of carbonyl compounds to their corresponding alcohols.
Dehydrogenation of alcohols: The reverse reaction, converting alcohols to aldehydes or ketones, is also effectively catalyzed.
Dynamic kinetic resolution of racemic alcohols: In combination with an enantioselective enzyme, the Shvo catalyst can be used to racemize one enantiomer of an alcohol, allowing for the complete conversion of a racemic mixture to a single enantiomer of the acylated product.
The development of the Shvo catalyst and its derivatives highlights the significant potential of this compound as a platform for the design of sophisticated organometallic catalysts with unique reactivity and selectivity.
Studies on Electron Transfer Activity in Metal Complexes
The study of electron transfer in metal complexes is fundamental to understanding a wide range of chemical and biological processes, from photosynthesis to catalysis. While this compound, also known as tetracyclone, is a well-established ligand in organometallic chemistry, detailed studies focusing specifically on the electron transfer activity of its simple metal complexes are not extensively documented in publicly available research. However, the principles of electron transfer in coordination compounds and the electrochemical behavior of structurally related metal complexes can provide insights into the potential redox activity of tetracyclone-based systems.
Electron transfer reactions in metal complexes involve the movement of an electron from one species to another and can be broadly categorized into inner-sphere and outer-sphere mechanisms. The rate and facility of these transfers are governed by factors such as the nature of the metal ions, the bridging and peripheral ligands, and the solvent environment. The redox potential of a complex, a measure of its tendency to gain or lose electrons, is a key parameter in evaluating its electron transfer capabilities.
In the absence of direct experimental data on the electron transfer activity of simple this compound metal complexes, research in this area would likely involve techniques such as cyclic voltammetry to determine the redox potentials associated with the metal center and the ligand. Such studies would elucidate whether the tetracyclone ligand acts as a simple spectator or actively participates in the electron transfer process through its extended π-system. The steric bulk of the four phenyl groups could also influence the kinetics of electron transfer by affecting the approach of other reactants. Further research is required to fully characterize the electron transfer activity of these specific metal complexes and to harness their potential in areas like catalysis and materials science.
Generation of Spiropentane (B86408) Derivatives
The rigid and strained three-dimensional structure of spiropentanes has made them attractive targets in synthetic organic chemistry. This compound (tetracyclone) has been utilized as a reactant in the formation of complex spiropentane derivatives. Specifically, it can act as a trapping agent for reactive intermediates like carbenes or carbenoids to generate highly substituted and sterically congested spiropentanes.
A notable example involves the reaction of tetracyclone with a dibenzonorcarynyliden(e/oid), a type of carbene intermediate. This reaction leads to the formation of a complex spiropentane structure. The reaction proceeds via a formal [2+1] cycloaddition of the carbene to the double bond of the cyclopentenone ring.
In a specific study, the low-temperature treatment of 1,1-dibromo-1a,9b-cyclopropa[l]phenanthrene with butyllithium (B86547) was used to generate the dibenzonorcarynyliden(e/oid). The subsequent interception of this reactive intermediate with tetracyclone resulted in the synthesis of a hindered spiropentane. The structure of this product was confirmed by X-ray crystallography, revealing a highly crowded molecule.
Table of Reactants and Product in a Spiropentane Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|
This synthetic strategy highlights the utility of tetracyclone in constructing complex polycyclic frameworks. The resulting spiropentane from this reaction was observed to be a single diastereomer, indicating a high degree of stereoselectivity in the cycloaddition step. Computational studies have suggested that the formation of a specific diastereomer (the endo product in a related reaction with phencyclone) can be favored due to stabilizing π-stacking interactions in the transition state. Such findings are crucial for designing stereoselective syntheses of complex molecules. The spiropentane product in these studies was also found to be susceptible to rearrangement under thermal or photochemical conditions, leading to the formation of a triphenylene (B110318) phenol (B47542) derivative. This reactivity underscores the influence of the inherent strain in the spiropentane ring system.
Derivatives and Analogues of 2,3,4,5 Tetraphenyl 2 Cyclopenten 1 One
Synthesis and Reactivity of Substituted Tetraphenylcyclopentenones
The primary method for synthesizing tetraphenylcyclopentenone and its substituted derivatives is the base-catalyzed aldol (B89426) condensation. wikipedia.org This reaction typically involves the condensation of a substituted benzil (B1666583) with a substituted 1,3-diphenylacetone.
A proficient and rapid protocol for the synthesis of 2,5-diaryl-3,4-diphenyl and 2,3,4,5-tetrarylcyclopentadienones utilizes sodium ethoxide as a catalyst, achieving high yields of up to 95%. nih.gov This method's efficiency and simplicity make it a valuable tool for accessing a range of substituted tetraphenylcyclopentenones. nih.gov
For instance, the synthesis of 2,5-bis-(4-nitrophenyl)-3,4-diphenylcyclopenta-2,4-dienone is a key example of introducing electron-withdrawing groups onto the tetraphenylcyclopentenone scaffold. nih.gov This nitro-substituted derivative can be further functionalized. The nitro groups can be reduced to amines, which can then be converted to amides. nih.gov These amides can act as initiators for atom transfer radical polymerization (ATRP), demonstrating how substituted tetraphenylcyclopentenones can serve as monomers for the synthesis of dendritic polymers with potential applications in organic light-emitting diodes (OLEDs) due to their high luminous efficiency and good thermal stability. nih.gov
The reactivity of substituted tetraphenylcyclopentenones is largely governed by the electronic nature of the substituents on the phenyl rings. The core cyclopentadienone ring acts as a diene in Diels-Alder reactions. wikipedia.org Electron-withdrawing groups on the phenyl rings are expected to increase the reactivity of the diene in normal-electron-demand Diels-Alder reactions by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups would increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing reactivity in inverse-electron-demand Diels-Alder reactions.
The general reactivity of tetraphenylcyclopentenone in Diels-Alder reactions is well-established, serving as a precursor for the synthesis of various polycyclic aromatic compounds. For example, its reaction with benzyne (B1209423) yields 1,2,3,4-tetraphenylnaphthalene, and with diphenylacetylene, it forms hexaphenylbenzene. wikipedia.org The reactivity of substituted derivatives in such cycloaddition reactions provides a pathway to functionalized polyaromatic hydrocarbons.
Comparative Studies with Other Cyclopentenone Derivatives
A key distinguishing feature of 2,3,4,5-tetraphenyl-2-cyclopenten-1-one is its stability compared to the parent cyclopentadienone. Cyclopentadienone is highly reactive and readily undergoes a Diels-Alder dimerization with itself at room temperature. wikipedia.org In contrast, the four phenyl groups in tetraphenylcyclopentenone provide significant steric hindrance, preventing self-dimerization and allowing the molecule to be isolated and stored as a stable, crystalline solid. wikipedia.org
The phenyl groups adopt a "propeller" shape, being twisted out of the plane of the central five-membered ring due to steric repulsion. wikipedia.org This steric shielding is a defining characteristic when comparing tetraphenylcyclopentenone to less substituted cyclopentenone derivatives.
In terms of reactivity in Diels-Alder reactions, cyclopentadiene (B3395910), a related five-membered ring diene, is one of the most reactive dienes in normal-electron-demand cycloadditions. nih.gov The reactions of cyclopentadiene are often rapid and high-yielding, making them suitable for "click chemistry". nih.gov In contrast, the Diels-Alder reactions of tetraphenylcyclopentenone often require elevated temperatures, indicating a lower reactivity compared to cyclopentadiene. This can be attributed to both steric factors and the electronic effects of the phenyl groups.
The table below provides a qualitative comparison of the properties of this compound and the parent cyclopentadienone.
| Property | This compound | Cyclopentadienone |
| Stability | Stable, isolable crystalline solid wikipedia.org | Highly reactive, readily dimerizes wikipedia.org |
| Steric Hindrance | High, due to four phenyl groups wikipedia.org | Low |
| Reactivity in Diels-Alder | Generally requires elevated temperatures | Highly reactive at room temperature nih.gov |
Structural Modifications and Their Impact on Reactivity and Properties
Structural modifications to this compound can significantly impact its reactivity and physical properties, particularly its electro-optical characteristics. A notable example involves the substitution of the exocyclic oxygen atom of the carbonyl group with other electron-withdrawing moieties.
By treating tetraphenylcyclopentadienone (B147504) with dimethyl malonate or malononitrile (B47326) in the presence of titanium tetrachloride and pyridine (B92270), the carbonyl oxygen can be replaced by a dicyanomethylene (=C(CN)₂) or a bis(methoxycarbonyl)methylene (=C(COOCH₃)₂) group, respectively. nih.govumass.edu These modifications lead to the formation of 2,3,4,5-tetraphenylfulvene derivatives with tuned electro-optical properties. umass.edu
The substitution with a bis(methoxycarbonyl)methylene group results in a blue-shift of the light absorption, while the dicyanomethylene group causes a red-shift. umass.edu These changes demonstrate that the HOMO-LUMO gap of the tetraphenylcyclopentadienone system can be finely tuned through strategic structural modifications. umass.edu Furthermore, these substitutions can enhance the emission intensity, particularly in the case of the methyl ester derivative, which is attributed to the restriction of intramolecular motions. umass.edu
The following table summarizes the effect of these structural modifications on the UV-visible absorption of the tetraphenylcyclopentadienone core.
| Compound | Modifying Group | Absorption Maximum (λmax) | Effect on Absorption |
| This compound | =O | ~510 nm | Reference |
| Derivative 1 | =C(COOCH₃)₂ | Blue-shifted from reference | Tuning of electronic properties |
| Derivative 2 | =C(CN)₂ | Red-shifted from reference | Tuning of electronic properties |
Note: Specific λmax values for the derivatives are dependent on the solvent and concentration.
In addition to modifying the carbonyl group, the introduction of electron-donating or electron-withdrawing substituents onto the four phenyl rings is another powerful strategy for tuning the properties of the molecule. Based on general principles of physical organic chemistry, electron-donating groups (e.g., methoxy, amino) at the para-positions of the phenyl rings would be expected to increase the electron density of the π-system, leading to a red-shift in the absorption spectrum and lower oxidation potentials. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density, resulting in a blue-shift in the absorption spectrum and higher oxidation potentials. These modifications allow for the rational design of tetraphenylcyclopentenone derivatives with tailored electronic and optical properties for various applications.
Future Research Directions
Exploration of Novel Synthetic Methodologies
The traditional synthesis of 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one involves a double aldol (B89426) condensation of benzil (B1666583) and dibenzyl ketone, a method that is robust but often requires large volumes of solvents like ethanol (B145695). wikipedia.orgchemicalbook.comuac.bj Future research is increasingly focused on developing more efficient, environmentally friendly, and versatile synthetic protocols.
A significant area of exploration is "green chemistry," which aims to reduce or eliminate the use of hazardous substances. sapub.org Recent studies have demonstrated the successful synthesis of tetracyclone using techniques such as solid-liquid phase transfer catalysis and microwave activation. uac.bjsapub.org These methods can dramatically shorten reaction times and minimize waste streams, offering a more sustainable approach to production. uac.bjsapub.org Further investigation into alternative green solvents, such as polyethylene (B3416737) glycols (PEGs), and the use of nucleophilic catalysts like anthranilic acid, could lead to even higher yields and better environmental profiles. sapub.org
The table below compares the traditional synthesis with a modern, green alternative, highlighting the potential for improvement.
| Feature | Traditional Method (e.g., "Organic Syntheses") | Green Method (Microwave/PTC) |
| Catalyst | Homogeneous base (e.g., Potassium Hydroxide) | Solid-liquid phase transfer catalyst, nucleophilic catalyst |
| Energy Input | Conventional heating (reflux) | Microwave irradiation |
| Solvent | Large volumes of ethanol | Minimal solvent (e.g., PEG400) or solvent-free |
| Yield | Variable | Reported up to 82% uac.bjsapub.org |
| Environmental Impact | High solvent waste | Minimal waste stream uac.bjsapub.org |
Future work will likely focus on optimizing these green protocols, exploring continuous flow reactors for scalable production, and discovering new catalytic systems that operate under even milder conditions.
Deeper Understanding of Complex Reaction Mechanisms
While the reactions of this compound are well-utilized, a deeper mechanistic understanding remains a key objective for future research. Its role as a diene in Diels-Alder reactions is a cornerstone of its utility, enabling the synthesis of complex polycyclic aromatic compounds. wikipedia.orgumkc.eduwikipedia.org
The mechanism of the Diels-Alder reaction involving tetracyclone is particularly interesting. For instance, its reaction with dienophiles like dimethyl acetylenedicarboxylate (B1228247) or benzyne (B1209423) leads to the formation of a reactive intermediate that subsequently loses carbon monoxide to form a stable aromatic ring. wikipedia.orgumkc.edu Elucidating the precise transition states and intermediates in these cycloadditions, especially with less conventional dienophiles like 1,3,5-hexatriynes, is an active area of research. researchgate.net Understanding the factors that govern the selectivity of these reactions, which appear to be dominated by steric demands, will allow for more predictable and controlled syntheses. researchgate.net
Furthermore, the thermal and oxidative reactions of tetracyclone present complex mechanistic questions. Studies on its reactions with molecular oxygen and other oxidants have shown that multiple pathways can occur, leading to products like (Z)-diacylstilbenes or α-pyrones. researchgate.net Future research will likely employ advanced spectroscopic and kinetic techniques to map these intricate reaction pathways, including the potential involvement of radical intermediates and singlet oxygen. researchgate.net
Key Mechanistic Pathways for Future Study:
[4+2] Cycloaddition: Detailed investigation of transition states and the influence of dienophile electronics and sterics. umkc.eduresearchgate.net
Oxidative Cleavage: Elucidating the mechanisms of reaction with various oxidants to control product formation. researchgate.net
Photochemistry: Exploring the behavior of excited states and the pathways of decarbonylation and biradical formation.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is poised to become an indispensable tool in predicting the behavior of this compound and its derivatives. researchgate.net Early computational work has already been used to compare the stability of reaction intermediates, such as the (Z) and (E) isomers of chalcone (B49325) precursors formed during its synthesis. sapub.org
Future research will leverage more powerful computational methods for several key purposes:
Predicting Reactivity: Modeling Diels-Alder reactions to predict regioselectivity and stereoselectivity, and to calculate activation energies for competing reaction pathways.
Designing Novel Derivatives: Computationally screening potential derivatives to predict their electronic and optical properties before undertaking laborious synthesis. This is crucial for tuning characteristics like the HOMO-LUMO gap, which is vital for applications in organic electronics. nih.gov
Interpreting Spectroscopic Data: Using DFT and other ab initio methods to calculate and assign NMR, IR, and UV-visible spectra with high accuracy, aiding in the characterization of new compounds. nih.govresearchgate.netmdpi.com
Elucidating Molecular Structure: Computational analysis helps rationalize structural features, such as the nonplanar, propeller-like conformation of the phenyl groups and the distinct bond lengths in the cyclopentadienone core that mitigate its antiaromatic character. wikipedia.orgnih.gov
The synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and materials based on the tetracyclone scaffold.
Development of New Applications in Materials Science (non-biological)
The unique structure of this compound makes it a versatile building block for advanced, non-biological materials. Its ability to form highly stable, extended aromatic systems via the Diels-Alder reaction is a key feature that will continue to be exploited.
One of the most promising areas is the synthesis of graphene-like molecules and polyphenylene dendrimers . wikipedia.orgnih.gov By reacting tetracyclone with various alkynes, researchers can construct large, planar polycyclic aromatic hydrocarbons that are fragments of graphene, opening doors to new organic electronic materials. wikipedia.org
Another significant application is in organometallic chemistry and catalysis . Tetracyclone serves as a ligand in well-studied organometallic compounds, most notably the Shvo catalyst, which is used for hydrogenation reactions. wikipedia.org Future work could involve designing new tetracyclone-based ligands with tailored electronic properties to develop catalysts for a wider range of chemical transformations. researchgate.net
Furthermore, the compound and its derivatives are being investigated for their electro-optical properties . nih.govnih.gov By modifying the core structure or the peripheral phenyl rings, it is possible to fine-tune the absorption and emission of light, making these compounds candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors. nih.govdigitellinc.com
| Potential Application Area | Key Feature of Tetracyclone | Example of Resulting Material/Product |
| Organic Electronics | Precursor to large polyaromatic systems | Graphene fragments, Polyphenylene dendrimers wikipedia.orgnih.gov |
| Homogeneous Catalysis | Forms stable organometallic complexes | Shvo catalyst and its derivatives wikipedia.orgresearchgate.net |
| Optoelectronics | Tunable electro-optical properties | Organic Light-Emitting Diodes (OLEDs) digitellinc.com |
Investigation of Further Derivatives for Specialized Functions
The core structure of this compound is a scaffold ripe for chemical modification. The investigation of new derivatives is a critical research direction aimed at creating molecules with highly specialized functions.
Research efforts are focused on two main strategies: modification of the peripheral phenyl groups and replacement of the ketone functional group.
Phenyl Group Functionalization: Attaching various electron-donating or electron-withdrawing substituents to the four phenyl rings can systematically alter the electronic properties of the molecule. nih.govresearchgate.net This approach has been used to create a trio of derivatives with varied colors and emission spectra in the red end of the visible spectrum. nih.gov Such modifications are also critical for tuning the activity of organometallic catalysts derived from these ligands. researchgate.net
Core Functional Group Modification: Replacing the oxygen atom of the ketone with other groups can lead to entirely new classes of compounds with unique properties. For example, treatment with reagents like titanium tetrachloride and malononitrile (B47326) or dimethyl malonate allows for the substitution of the oxygen with dicyanomethylene or bis(methoxycarbonyl)methylene groups, respectively. nih.gov These tetraphenylfulvene derivatives exhibit significantly different electro-optical properties compared to the parent ketone. nih.gov
Future work will involve synthesizing a broader library of derivatives, including dendritic polymers and linear polymers, for applications in high-value technologies that demand sophisticated materials with tailored thermal and photophysical properties. researchgate.netdigitellinc.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,4,5-Tetraphenyl-2-cyclopenten-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of tetraphenylcyclopentadienone precursors under acidic or thermal conditions. Optimization involves systematic variation of catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., toluene vs. DMF). Kinetic studies using in-situ FTIR or NMR can monitor reaction progress and identify intermediates .
- Table 1 : Example reaction optimization parameters:
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst (AlCl₃) | 0.5–2.0 equiv | 1.2 equiv | 78 |
| Temperature | 80–150°C | 110°C | 82 |
| Solvent | Toluene, DMF, THF | Toluene | 75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine H/C NMR to confirm phenyl group substitution patterns and carbonyl resonance. XRD crystallography resolves stereochemical ambiguities, while FTIR identifies ketone stretching frequencies (~1700 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How does the reactivity of this compound vary under oxidative vs. reductive conditions?
- Methodological Answer : Reactivity studies require controlled environments (e.g., glovebox for air-sensitive reductants like NaBH₄). For oxidation, use ozone or m-CPBA in dichloromethane, monitoring via GC-MS. Contrast with reductive pathways (e.g., catalytic hydrogenation) to track phenyl ring stability. Computational DFT modeling predicts regioselectivity and transition states .
Q. What strategies resolve contradictions in spectroscopic data for this compound’s surface adsorption behavior?
- Methodological Answer : Conflicting adsorption data (e.g., from quartz crystal microbalance vs. XPS) may arise from surface heterogeneity. Use advanced microspectroscopic imaging (AFM-IR or ToF-SIMS) to map spatial distribution on indoor-relevant surfaces (e.g., silica or cellulose). Pair with controlled humidity experiments to isolate environmental effects .
Q. How can researchers design experiments to analyze photodegradation pathways of this compound?
- Methodological Answer : Employ UV-Vis spectroscopy to track absorbance changes under simulated sunlight (300–800 nm). Combine with LC-MS/MS to identify degradation byproducts. Compare quantum yield calculations (via actinometry) with computational TD-DFT to validate excited-state mechanisms .
Methodological Recommendations for Data Rigor
- Multi-technique validation : Cross-reference NMR/XRD with computational models (e.g., Gaussian or ORCA) to address structural ambiguities .
- Environmental simulation : Replicate indoor surface interactions using chamber studies with controlled oxidant levels (O₃, NOₓ) to mimic real-world conditions .
- Data triangulation : Resolve contradictions by integrating qualitative (e.g., surface imaging) and quantitative (e.g., kinetic profiling) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
